![molecular formula C10H12F2O2 B150618 4-Butoxy-2,3-difluorophenol CAS No. 136239-68-4](/img/structure/B150618.png)
4-Butoxy-2,3-difluorophenol
Overview
Description
4-Butoxy-2,3-difluorophenol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenol ring
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Butoxy-2,3-difluorophenol may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known to have high gastrointestinal absorption . It is an inhibitor of CYP1A2 and CYP2D6, enzymes involved in drug metabolism .
Result of Action
As a component in Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
In the context of suzuki–miyaura coupling, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes .
Molecular Mechanism
It is known to interact with certain enzymes such as CYP1A2 and CYP2D6
Metabolic Pathways
It is known to interact with certain enzymes , but the specific pathways and the role of 4-Butoxy-2,3-difluorophenol in these pathways need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorophenol typically involves the introduction of the butoxy group and fluorine atoms onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2,3-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms and butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
Chemical Characteristics
4-Butoxy-2,3-difluorophenol is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenolic ring. Its molecular formula is , which contributes to its unique chemical properties, including increased lipophilicity and altered reactivity compared to similar compounds.
Organic Synthesis
This compound serves as a building block in organic synthesis. It is particularly useful in the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds under mild conditions. This reaction allows for the introduction of various functional groups into organic molecules, making it valuable in synthesizing complex organic compounds .
Biological Studies
The compound has demonstrated potential in biological research, particularly in studying enzyme interactions and metabolic pathways. Notably, it has shown cytotoxic effects on various cancer cell lines, including glioblastoma cells, which suggests its potential as an anticancer agent . Its ability to permeate the blood-brain barrier enhances its relevance in neuropharmacology.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties. It may also play a role in developing liquid crystal materials due to its unique molecular structure .
Biochemical Properties
The compound interacts with various enzymes such as CYP1A2 and CYP2D6, influencing metabolic pathways that are crucial for drug metabolism and efficacy. This interaction underscores its importance in pharmacokinetics and toxicology studies.
Pharmacological Insights
Research indicates that this compound exhibits high gastrointestinal absorption and can influence biochemical pathways related to drug metabolism. Its role as an organoboron reagent in Suzuki–Miyaura coupling further emphasizes its utility in synthetic organic chemistry .
Case Study 1: Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of this compound on glioblastoma cells. The compound's mechanism involves inducing apoptosis through the modulation of specific signaling pathways related to cell survival and proliferation .
Study Focus | Findings |
---|---|
Cell Line Studied | Glioblastoma |
Mechanism | Induction of apoptosis |
Implications | Potential use as an anticancer agent |
Case Study 2: Organic Synthesis
A study demonstrated the efficacy of this compound as a reagent in the Suzuki–Miyaura coupling reaction. The reaction conditions were optimized to achieve high yields while maintaining functional group tolerance, showcasing the compound's versatility in synthetic applications .
Reaction Type | Conditions | Outcome |
---|---|---|
Suzuki–Miyaura | Mild conditions | High yield of products |
Functional Group Tolerance | Excellent | Versatile applications |
Comparison with Similar Compounds
- 4-Butoxyphenol
- 2,3-Difluorophenol
- 4-Methoxy-2,3-difluorophenol
Comparison: 4-Butoxy-2,3-difluorophenol is unique due to the combination of the butoxy group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, compared to similar compounds. For instance, 4-Butoxyphenol lacks the fluorine atoms, which significantly affects its chemical behavior and applications.
Biological Activity
4-Butoxy-2,3-difluorophenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
- Molecular Formula : C10H12F2O2
- Molecular Weight : 202.20 g/mol
- CAS Number : 136239-68-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's binding affinity to biological macromolecules.
Target Enzymes
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, including:
- Hexokinase : Involved in glucose metabolism, where inhibition can affect cancer cell growth.
- Sirtuins : A family of proteins that regulate cellular processes including aging and inflammation.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Study on Glioblastoma Cells : This compound was shown to inhibit glycolysis in glioblastoma cells, similar to other fluorinated compounds like 2-deoxy-D-glucose (2-DG), suggesting a potential application in cancer therapy .
Pharmacological Profiles
A comprehensive analysis of the pharmacokinetics and pharmacodynamics of this compound reveals:
- Bioavailability : Enhanced stability due to fluorination may lead to improved bioavailability compared to non-fluorinated analogs.
- Toxicity Profile : Classified as an irritant with potential respiratory effects upon exposure; safety data sheets recommend caution during handling .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-butoxy-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTTYLLNVHBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598113 | |
Record name | 4-Butoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136239-68-4 | |
Record name | 4-Butoxy-2,3-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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